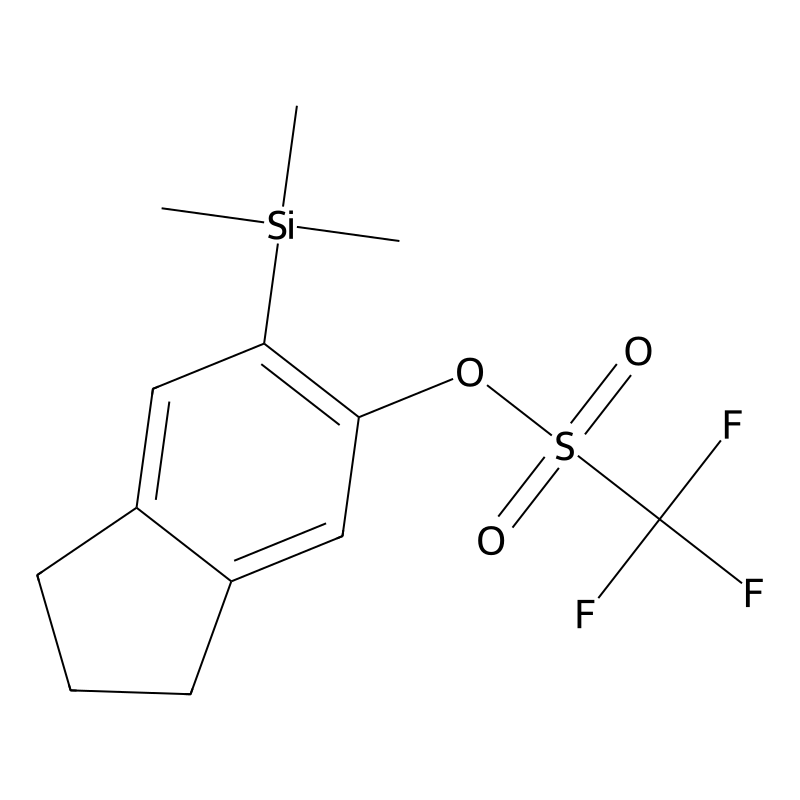6-(Trimethylsilyl)indan-5-yl triflate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-(Trimethylsilyl)indan-5-yl triflate is an organosilicon compound characterized by its unique structure, which includes a trimethylsilyl group attached to an indan moiety, and a triflate group. Its molecular formula is CHOS, and it has the potential to act as a strong electrophile in various
The uniqueness of 6-(Trimethylsilyl)indan-5-yl triflate lies in its specific indan structure combined with the trimethylsilyl and triflate groups, which provide distinctive reactivity profiles compared to these similar compounds . This compound's ability to undergo diverse reactions makes it particularly valuable in organic synthesis and research applications.
The synthesis of 6-(Trimethylsilyl)indan-5-yl triflate typically involves the reaction of indan derivatives with trimethylsilyl triflate. The general procedure includes:
- Reaction Setup: Conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Temperature Control: Cooling the reaction mixture to low temperatures (around 0°C) to manage the reaction rate and improve yield.
- Purification: After completion, the product is usually purified through distillation or chromatography to achieve high purity levels.
Industrial methods may adapt these steps for large-scale production while optimizing conditions for yield and purity.
Interaction studies involving 6-(Trimethylsilyl)indan-5-yl triflate are essential for understanding its potential biological roles. While direct studies are sparse, compounds with similar functionalities often engage with cellular receptors or enzymes, influencing metabolic pathways. Investigating its interactions could reveal insights into its pharmacological properties and possible therapeutic applications.








